



# Protocol for L-Glutamine-15N2 metabolic flux analysis in mammalian cells.

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# Protocol for L-Glutamine-<sup>15</sup>N<sub>2</sub> Metabolic Flux Analysis in Mammalian Cells

**Application Note** 

### Introduction

Glutamine is a critical nutrient for rapidly proliferating mammalian cells, serving as a major carbon and nitrogen source for biosynthesis and energy production.[1][2] Metabolic flux analysis (MFA) using stable isotope tracers, such as L-Glutamine-15N2, provides a powerful tool to quantitatively track the metabolic fate of glutamine and elucidate the dynamics of interconnected metabolic pathways.[3][4][5] This information is invaluable for researchers in oncology, immunology, and drug development to understand cellular metabolism in health and disease, and to identify potential therapeutic targets. This application note provides a detailed protocol for conducting L-Glutamine-15N2 metabolic flux analysis in cultured mammalian cells, from cell culture and isotope labeling to metabolite extraction and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## **Principle of the Method**

This protocol employs L-Glutamine-<sup>15</sup>N<sub>2</sub>, a stable, non-radioactive isotope-labeled form of L-glutamine, to trace the flow of nitrogen atoms through various metabolic pathways. Mammalian cells are cultured in a medium where standard L-glutamine is replaced with L-Glutamine-<sup>15</sup>N<sub>2</sub>.



As cells metabolize the labeled glutamine, the <sup>15</sup>N isotopes are incorporated into a variety of downstream metabolites, including amino acids, nucleotides, and intermediates of the tricarboxylic acid (TCA) cycle. By measuring the extent of <sup>15</sup>N incorporation into these metabolites over time using LC-MS/MS, it is possible to determine the relative contribution of glutamine to these pathways and calculate the rates of metabolic reactions, known as metabolic fluxes.

## **Experimental Workflow**

The overall experimental workflow for L-Glutamine-<sup>15</sup>N<sub>2</sub> metabolic flux analysis is depicted in the following diagram.



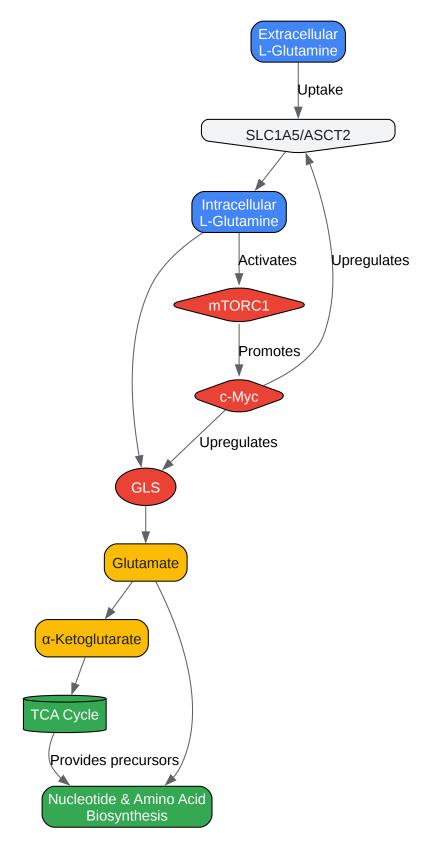
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Caption: Experimental workflow for <sup>15</sup>N<sub>2</sub>-Glutamine metabolic flux analysis.

## Signaling Pathways Influenced by Glutamine Metabolism

Glutamine metabolism is intricately linked to major signaling pathways that control cell growth, proliferation, and survival. Key pathways influenced by glutamine availability and metabolism include the mTOR and c-Myc signaling pathways.





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Caption: Key signaling pathways regulated by glutamine metabolism.



## Detailed Experimental Protocol Materials and Reagents

- · Mammalian cell line of interest
- Complete cell culture medium (e.g., DMEM, RPMI-1640)
- · Fetal Bovine Serum (FBS), dialyzed
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution
- Glutamine-free cell culture medium
- L-Glutamine-15N2 (Cambridge Isotope Laboratories, Inc. or equivalent)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- · 6-well or 12-well cell culture plates
- Ice
- Centrifuge tubes
- · Liquid nitrogen or dry ice
- LC-MS/MS system (e.g., Triple Quadrupole)

### **Procedure**



#### 1. Cell Culture and Seeding

- 1.1. Culture mammalian cells in standard complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO<sub>2</sub>.
- 1.2. The day before the experiment, seed the cells into 6-well or 12-well plates at a density that will result in approximately 80% confluency on the day of the experiment.
- 2. Isotope Labeling
- 2.1. Prepare the <sup>15</sup>N-labeling medium by supplementing glutamine-free medium with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and L-Glutamine-<sup>15</sup>N<sub>2</sub> at the desired final concentration (typically 2-4 mM).
- 2.2. On the day of the experiment, aspirate the standard culture medium from the cells.
- 2.3. Gently wash the cells once with pre-warmed sterile PBS.
- 2.4. Add the pre-warmed <sup>15</sup>N-labeling medium to the cells.
- 2.5. Incubate the cells for the desired time points (e.g., 0, 6, 12, 24 hours). The 0-hour time point serves as the unlabeled control.
- 3. Metabolite Quenching and Extraction
- 3.1. At each time point, rapidly aspirate the labeling medium.
- 3.2. Immediately wash the cells twice with ice-cold PBS to quench metabolic activity.
- 3.3. Add 1 mL of ice-cold 80% methanol (-80°C) to each well to extract metabolites.
- 3.4. Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube.
- 3.5. Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins.
- 3.6. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.



- 3.7. Transfer the supernatant containing the metabolites to a new tube.
- 3.8. Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
- 3.9. Store the dried extracts at -80°C until LC-MS/MS analysis.
- 4. LC-MS/MS Analysis
- 4.1. Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50  $\mu$ L) of an appropriate solvent, such as 50:50 methanol:water with 0.1% formic acid.
- 4.2. Inject an appropriate volume (e.g., 5-10  $\mu$ L) of the reconstituted sample onto the LC-MS/MS system.
- 4.3. Separate the metabolites using a suitable liquid chromatography method. A common approach is Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.
- 4.4. Detect and quantify the unlabeled (M+0) and <sup>15</sup>N-labeled isotopologues of the target metabolites using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. The specific mass transitions for precursor and product ions for each metabolite and its labeled forms need to be optimized for the specific instrument used.

## **Data Presentation**

The quantitative data from L-Glutamine-<sup>15</sup>N<sub>2</sub> metabolic flux analysis is typically presented as the fractional enrichment of <sup>15</sup>N in downstream metabolites over time. This represents the percentage of a particular metabolite pool that has incorporated one or more <sup>15</sup>N atoms from the labeled glutamine.

Table 1: Fractional Enrichment of <sup>15</sup>N in Key Amino Acids



Time (hours)	Glutamate (M+1)	Alanine (M+1)	Aspartate (M+1)	Proline (M+1)
0	0.5%	0.4%	0.4%	0.5%
6	45.2%	15.8%	25.6%	10.2%
12	78.9%	32.5%	55.1%	22.8%
24	92.3%	55.7%	80.4%	45.3%

Table 2: Fractional Enrichment of <sup>15</sup>N in Nucleotide Precursors

Time (hours)	Orotate (M+1)	Carbamoyl Aspartate (M+1)
0	0.4%	0.4%
6	8.1%	12.3%
12	18.5%	28.9%
24	35.2%	50.1%

Table 3: Example MRM Transitions for <sup>15</sup>N-Labeled Metabolites



Metabolite	Precursor Ion (m/z)	Product Ion (m/z)	Polarity
Glutamine (M+0)	147.1	84.1	Positive
Glutamine (M+1)	148.1	85.1	Positive
Glutamine (M+2)	149.1	86.1	Positive
Glutamate (M+0)	148.1	84.1	Positive
Glutamate (M+1)	149.1	85.1	Positive
Aspartate (M+0)	134.0	74.0	Positive
Aspartate (M+1)	135.0	75.0	Positive
Alanine (M+0)	90.1	44.1	Positive
Alanine (M+1)	91.1	45.1	Positive
Proline (M+0)	116.1	70.1	Positive
Proline (M+1)	117.1	71.1	Positive
Orotate (M+0)	155.0	111.0	Negative
Orotate (M+1)	156.0	112.0	Negative

Note: The specific MRM transitions may need to be optimized for the instrument being used.

## Conclusion

This application note provides a comprehensive protocol for L-Glutamine-<sup>15</sup>N<sub>2</sub> metabolic flux analysis in mammalian cells. By following this protocol, researchers can gain valuable insights into the contribution of glutamine to various metabolic pathways, which is crucial for advancing our understanding of cellular metabolism in different physiological and pathological states. The ability to quantitatively measure metabolic fluxes offers a powerful approach for identifying novel therapeutic targets and evaluating the efficacy of metabolic modulators.

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